molecular formula C11H10N2O2 B11769403 6-(Benzyloxy)pyridazin-3(2H)-one CAS No. 3605-12-7

6-(Benzyloxy)pyridazin-3(2H)-one

Cat. No.: B11769403
CAS No.: 3605-12-7
M. Wt: 202.21 g/mol
InChI Key: PTQPYHINVBWZPQ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by a benzyloxy group attached to the sixth position of the pyridazine ring and a hydroxyl group at the third position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)pyridazin-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-chloropyridazine with benzyl alcohol in the presence of a base, such as potassium carbonate, to form the benzyloxy derivative. The hydroxyl group can be introduced through subsequent hydrolysis or other suitable reactions .

Industrial Production Methods: Industrial production of 6-(Benzyloxy)pyridazin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Benzyloxy)pyridazin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various physiological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

  • 6-Phenylpyridazin-3-ol
  • 6-Methoxypyridazin-3-ol
  • 6-(4-Methylbenzyloxy)pyridazin-3-ol

Comparison: 6-(Benzyloxy)pyridazin-3-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

3605-12-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-phenylmethoxy-1H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O2/c14-10-6-7-11(13-12-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14)

InChI Key

PTQPYHINVBWZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NNC(=O)C=C2

Origin of Product

United States

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